molecular formula C8H7N3OS2 B446804 N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 315195-37-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B446804
CAS No.: 315195-37-0
M. Wt: 225.3g/mol
InChI Key: VSCDXGDHKSPKNU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a 5-methyl-1,3,4-thiadiazole moiety. The compound’s synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted 1,3,4-thiadiazol-2-amine intermediates under standard amide-forming conditions .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCDXGDHKSPKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Scientific Research Applications

Biological Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds containing the thiadiazole framework have shown significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : It acts as an inhibitor for kinases involved in cancer progression.
  • DNA Interference : The compound disrupts DNA replication processes in both bacterial and cancer cells.

In a study published in Nature (2022), it was found that similar thiadiazole compounds exhibited potent activity against multiple human cancer cell lines, demonstrating their potential as therapeutic agents against malignancies .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. The presence of the thiadiazole ring enhances its ability to disrupt microbial cell functions. In vitro studies have shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

There is ongoing research into the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit pathways involved in inflammation, thus offering potential therapeutic benefits in treating inflammatory diseases.

Industrial Applications

Beyond biological applications, this compound finds utility in various industrial applications:

  • Material Science : It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
  • Agrochemicals : Thiadiazole derivatives are widely used in agrochemical formulations as pesticides due to their biological activity against pests .

Case Study 1: Anticancer Screening

A study conducted on a series of thiadiazole derivatives showed that compounds similar to this compound displayed broad-spectrum activity against cancer cell lines. The study utilized the NCI-60 human cancer cell line panel to evaluate the efficacy of these compounds .

Case Study 2: Antimicrobial Activity Assessment

In another research project focusing on antimicrobial activity, derivatives of this compound were tested against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiadiazole-carboxamide derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Thiadiazole-Carboxamide Derivatives
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Thiophene + 1,3,4-thiadiazole Methyl (thiadiazole) C₈H₇N₃OS₂ Antimicrobial potential (inferred from analogs)
N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) Thiazole + nitrothiophene 3-Fluoro-4-methylphenyl (thiazole) C₁₄H₁₀F₂N₄O₃S₂ Antibacterial activity against Gram-positive pathogens
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine + 1,3,4-thiadiazole Chloro, fluorobenzylsulfonyl (pyrimidine) C₁₅H₁₁ClFN₅O₃S₂ Potential kinase inhibition (structural similarity to PK inhibitors)
N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide Tetrahydrofuran + 1,3,4-thiadiazole Methyl (thiadiazole) C₈H₁₁N₃O₂S Reduced aromaticity; improved solubility
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide Pyrrolidine + thiophene-thiadiazole Ethyl (thiadiazole), pyrrolidine C₁₅H₁₇N₅O₂S₂ Enhanced conformational flexibility
Antimicrobial Activity
  • Nitrothiophene Analogs : Compounds such as N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) show narrow-spectrum antibacterial effects, with potency attributed to the electron-withdrawing nitro group enhancing target binding .
Enzyme Inhibition

Physicochemical and Pharmacokinetic Properties

  • Solubility : Tetrahydrofuran-containing analogs (e.g., N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide) exhibit improved aqueous solubility due to reduced aromaticity .
  • Metabolic Stability : Ethyl and pyrrolidine substituents (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide) may enhance metabolic stability by blocking cytochrome P450 oxidation .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5N3OS3
  • CAS Number : 722483-40-1
  • Molecular Weight : 243.33 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole-containing compounds. Specific methods include:

  • Reagents : The reaction often utilizes thiophene-2-carboxylic acid derivatives and 5-methylthiadiazole in the presence of coupling agents.
  • Conditions : Reactions are generally conducted in organic solvents such as dichloromethane at room temperature or under reflux conditions to enhance yield and purity .

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazoles, including this compound, exhibit potent anticancer activity against various human cancer cell lines. The mechanisms underlying this activity include:

  • Cell Cycle Arrest and Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .
Cell LineIC50 Value (µg/mL)Mechanism of Action
HepG2 (liver cancer)0.28Induction of apoptosis
A549 (lung cancer)0.52Inhibition of tubulin polymerization
MCF-7 (breast cancer)0.30Targeting DNA replication

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi:

  • Mechanism : The compound may inhibit key enzymes involved in microbial metabolism or disrupt cell wall synthesis.
  • Comparative Efficacy : In vitro tests have shown that it is effective against resistant strains of bacteria compared to conventional antibiotics .

Study on Antitumor Activity

A study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer potential against HepG2 and A549 cell lines. The results indicated that the most potent compounds had IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index for these derivatives .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. For instance, docking with dihydrofolate reductase revealed favorable interactions that could explain the observed anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via amidation between thiophene-2-carbonyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine. A reflux setup in acetonitrile (1–3 hours) is commonly used, similar to the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide . Standardization involves monitoring reaction progress via TLC and optimizing solvent polarity (e.g., acetonitrile vs. DMF) to improve yield. Crystallization from ethanol/water mixtures (4:1) is effective for purification, as seen in analogous thiophene carboxamide derivatives .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structural integrity of this compound?

  • Methodological Answer :

  • IR : Confirm NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (650–750 cm⁻¹) stretches .
  • ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and methyl groups on the thiadiazole ring (δ 2.5–3.0 ppm). For example, in similar compounds, the NH proton appears as a singlet at δ 10.5–11.0 ppm .
  • MS : Look for molecular ion peaks (e.g., m/z 293 for C₉H₇N₃OS₂) and fragmentation patterns consistent with thiadiazole-thiophene cleavage .

Q. What crystallographic data are available for related compounds, and how do they inform structural analysis?

  • Methodological Answer : Single-crystal X-ray diffraction of N-(2-nitrophenyl)thiophene-2-carboxamide revealed dihedral angles between the thiophene and aromatic rings (8.5–13.5°), which influence molecular packing via weak C–H⋯O/S interactions . For the target compound, analogous dihedral angles and hydrogen-bonding motifs (e.g., S(6) ring motifs) should be analyzed to predict supramolecular behavior .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial activity in this compound?

  • Methodological Answer : Modifications to the thiadiazole and thiophene rings significantly impact bioactivity. For example:

  • Thiadiazole substituents : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances antimicrobial potency, as seen in nitazoxanide derivatives .
  • Thiophene functionalization : Adding methyl groups improves lipophilicity and membrane penetration, while bulky substituents may reduce activity due to steric hindrance .
  • Testing protocol : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase or fungal CYP51 .
  • ADMET prediction : Tools like SwissADME estimate logP (target ~3.5 for optimal absorption), bioavailability scores, and P-glycoprotein substrate likelihood .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability and reactivity .

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer :

  • Standardize assays : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) .
  • Control for solvent effects : DMSO concentrations >1% can inhibit microbial growth, skewing results .
  • Structural verification : Re-examine NMR and HRMS data to confirm compound purity; impurities like unreacted starting materials may cause variability .

Q. What strategies improve synthetic yield in multi-step pathways involving thiadiazole-thiophene hybrids?

  • Methodological Answer :

  • Stepwise optimization : Isolate intermediates (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) and characterize them before proceeding to amidation .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in amide bond formation .
  • Workup refinement : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, followed by recrystallization for the final product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 2
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N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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